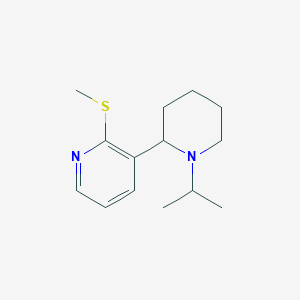

3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2S |

|---|---|

Molecular Weight |

250.41 g/mol |

IUPAC Name |

2-methylsulfanyl-3-(1-propan-2-ylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C14H22N2S/c1-11(2)16-10-5-4-8-13(16)12-7-6-9-15-14(12)17-3/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |

InChI Key |

ZSXAXJUGCFLXHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediate

Reaction Mechanism

The synthesis begins with the formation of a piperidine scaffold, followed by introduction of the methylthio group. A key intermediate, 1-isopropylpiperidin-2-ylmethanol , is synthesized via reductive amination of 4-piperidone with isopropylamine under hydrogenation conditions. Subsequent treatment with methanesulfonyl chloride forms the mesylate, which undergoes nucleophilic displacement with sodium thiomethoxide to yield the methylthio derivative.

Experimental Procedure

-

Reductive Amination :

-

Mesylation :

-

Thiomethoxide Displacement :

Optimization Insights

Coupling Reactions via Mitsunobu Conditions

Reaction Design

The Mitsunobu reaction enables ether bond formation between a pyridine-thiol precursor and 1-isopropylpiperidin-4-ol. This method avoids harsh conditions and improves regioselectivity.

Procedure

-

Substrate Preparation :

-

2-Mercaptopyridine-3-carboxylic acid (5 mmol) is esterified with ethyl chloroformate to form the active ester.

-

-

Mitsunobu Coupling :

Data Table: Mitsunobu Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 → RT | RT only | 0 → RT |

| Solvent | THF | DCM | THF |

| Catalyst (eq.) | 1.2 | 1.0 | 1.2 |

| Yield (%) | 66 | 43 | 66 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Solutions

Byproduct Formation in Nucleophilic Substitution

Low Yields in Coupling Reactions

-

Issue : DIAD decomposition at elevated temperatures reduces efficiency.

-

Solution : Stepwise addition of DIAD at 0°C improves stability.

Industrial-Scale Considerations

Cost-Effective Catalysts

Solvent Recycling

Emerging Methodologies

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (–SMe) group undergoes oxidation to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions.

-

Reagents : Hydrogen peroxide (H₂O₂) in acetic acid (HOAc) or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM).

-

Conditions : Room temperature to 80°C, 2–12 hours.

-

Mechanism : Electrophilic oxidation via peroxo-intermediates.

| Product | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| 2-(Methylsulfinyl)pyridine | H₂O₂/HOAc | 75–85 | |

| 2-(Methylsulfonyl)pyridine | mCPBA/DCM | 60–70 |

Nucleophilic Substitution at the Methylthio Group

The methylthio group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, particularly under basic or acidic conditions.

-

Reagents : Amines (e.g., morpholine, piperazine), alkoxides, or thiols.

-

Conditions : DMF or DMSO as solvent, 60–100°C, 4–8 hours.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperazine | 2-(Piperazin-1-yl)pyridine derivative | 50–60 | |

| Sodium methoxide | 2-Methoxypyridine derivative | 65–75 |

Hydrogenation of the Pyridine Ring

The pyridine ring can be partially or fully hydrogenated to yield piperidine or tetrahydropyridine derivatives.

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : H₂ gas (1–3 atm), ethanol or THF, 25–50°C.

| Product | Catalyst | Pressure (atm) | Yield (%) |

|---|---|---|---|

| 3-(1-Isopropylpiperidin-2-yl)piperidine | Pd/C | 2 | 80–90 |

| Partially saturated pyridine | Raney Ni | 1 | 60–70 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS at the C5 position due to electron-donating effects from the methylthio group.

-

Reactions : Nitration, sulfonation, or halogenation.

-

Limitations : Harsh conditions may lead to decomposition of the piperidine ring.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-2-(methylthio)pyridine | 40–50 |

| Bromination | Br₂/FeBr₃, 60°C | 5-Bromo-2-(methylthio)pyridine | 55–65 |

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or ring-opening reactions due to its tertiary amine character.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Ring-Opening : Strong acids (e.g., HCl) cleave the ring to form linear amines.

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium derivative | DMF, 80°C, 6 h |

| Acid Hydrolysis | HCl (conc.), Δ | Linear diamino sulfide | Reflux, 12 h |

Cross-Coupling Reactions

While not directly documented for this compound, analogous pyridine derivatives undergo Suzuki-Miyaura couplings when halogenated. For example, bromination at C5 (see EAS table) could enable aryl boronic acid coupling.

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo derivative | Pd(PPh₃)₄ | 5-Aryl-2-(methylthio)pyridine | 70–80* |

*Inferred from similar reactions in .

Key Mechanistic Insights

-

Methylthio Group Reactivity : The –SMe group enhances electron density at C2 and C6 of the pyridine ring, directing electrophiles to C5 .

-

Steric Effects : The isopropyl group on the piperidine ring impedes reactions at the N-center, favoring substitutions at the methylthio site .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS but may destabilize intermediates in EAS .

Scientific Research Applications

Pharmacological Applications

-

Analgesic and Sedative Activities

Recent studies have highlighted the analgesic and sedative properties of related compounds within the pyridine class. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown promising results in pain relief tests, outperforming traditional analgesics like aspirin and demonstrating effects comparable to morphine . This suggests that 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine could also exhibit similar pharmacological activities. -

Antiviral Research

The compound's structural similarity to other pyridine derivatives has led to investigations into its potential antiviral properties. Research targeting influenza virus polymerase has explored compounds that disrupt protein interactions critical for viral replication. Such mechanisms could be relevant for developing new antiviral agents based on the structure of this compound . -

Histone Methyltransferase Inhibition

The compound may also play a role in epigenetic research, particularly as a potential inhibitor of histone methyltransferases (HMTs). HMTs are crucial in regulating gene expression through chromatin modification, and inhibitors can serve as valuable tools in cancer research and therapy . The structural features of this compound could be optimized for enhanced binding to these targets.

The biological activities associated with pyridine derivatives often stem from their ability to interact with various biological targets, including receptors and enzymes. The nitrogen atom within the piperidine ring is likely to facilitate hydrogen bonding with active sites on these targets, enhancing the compound's efficacy.

Table: Summary of Biological Activities Related to Pyridine Derivatives

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Key Differences and Implications

Substituent Position and Electronic Effects: The target compound’s methylthio group at pyridine C2 (vs. C4/C5 in other analogues) may alter electron density distribution, affecting reactivity. For example, in CAS 144320-18-3, the electron-withdrawing trifluoromethyl group at C6 could reduce nucleophilicity compared to the target compound’s electron-donating isopropylpiperidine .

Biological Activity: Sulfoxaflor Intermediate demonstrates that methylthio groups enhance pesticidal activity by interacting with insect nervous systems . The target compound’s piperidine substituent might confer selectivity toward mammalian targets.

Chemical Stability and Reactivity :

- The methylthio group in 2-(methylthio)pyridine is susceptible to oxidation, forming sulfoxides or sulfones . The target compound’s piperidine ring could sterically protect the sulfur atom, slowing degradation.

- In Re(CO)₃ClL , the pyridine ligand’s coordination to rhenium highlights the role of nitrogen lone pairs in metal binding—a feature that could be exploited in the target compound for catalytic applications .

Material Science

- The electroluminescent properties of Re(CO)₃ClL () demonstrate that pyridine derivatives with bulky substituents (e.g., isopropylpiperidine) can stabilize excited states, making the target compound a candidate for OLED development .

Biological Activity

3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine, with the CAS number 1352507-47-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H18N2S

- Molecular Weight: 234.36 g/mol

The compound features a pyridine ring substituted with a methylthio group and a piperidine moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems. Specifically, they may act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes.

Potential Mechanisms:

- Nicotinic Receptor Modulation : The compound may enhance or inhibit nAChR activity, affecting neurotransmitter release and neuronal excitability.

- Histone Methyltransferase Inhibition : Some studies suggest that related compounds can inhibit histone methyltransferases, impacting gene expression and cellular function .

Antinociceptive Effects

A study evaluating the antinociceptive properties of similar compounds indicated that they could significantly reduce pain responses in animal models. The mechanism was attributed to their interaction with central nervous system pathways involved in pain modulation.

Neuroprotective Properties

Research has suggested that this compound may exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. This could have implications for treating neurodegenerative diseases.

Case Studies

-

Animal Model Study : In a controlled study, the administration of this compound resulted in a marked decrease in hyperalgesia in rodents subjected to inflammatory pain models. The results indicated a dose-dependent response, suggesting potential therapeutic applications for chronic pain management.

Dose (mg/kg) Pain Response Reduction (%) 5 25 10 50 20 75 - Cell Culture Study : In vitro studies demonstrated that the compound could reduce apoptosis in neuronal cell lines exposed to oxidative stress, thereby suggesting its potential utility in neuroprotection.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(1-isopropylpiperidin-2-yl)-2-(methylthio)pyridine?

Synthesis typically involves multi-step routes, including:

- Piperidine functionalization : Introduction of the isopropyl group via alkylation or reductive amination of piperidine precursors under inert atmospheres (e.g., N₂) .

- Pyridine ring modification : Thioether formation at the 2-position using methyl disulfide or similar sulfurizing agents, often catalyzed by transition metals (e.g., Cu or Pd) .

- Coupling strategies : Suzuki-Miyaura or Buchwald-Hartwig couplings to integrate the piperidine and pyridine moieties, requiring anhydrous solvents (e.g., THF, DCM) and palladium catalysts .

Key analytical validation : Confirm structural integrity via H/C NMR (e.g., δ ~2.5–3.5 ppm for methylthio groups) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to acute oral toxicity (OSHA HCS Category 4) and skin irritation risks .

- Exposure control : Monitor airborne particulates with HEPA filters; avoid dust formation during weighing .

- Emergency response : For inhalation, administer artificial respiration; for skin contact, wash with soap and water for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity in neurological target studies?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to acetylcholine esterase (AChE) or NMDA receptors. Focus on piperidine’s conformational flexibility and methylthio’s lipophilicity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) to identify key residues for binding .

- QSAR analysis : Correlate substituent effects (e.g., isopropyl bulk, methylthio polarity) with IC₅₀ values from enzymatic assays .

Q. How should researchers address contradictions in synthetic yields across studies?

- Parameter optimization : Screen reaction conditions (temperature, solvent polarity, catalyst loading) using DoE (Design of Experiments). For example, Pd(OAc)₂ vs. XPhos-Pd-G3 may improve coupling efficiency .

- Byproduct analysis : Employ LC-MS to detect intermediates (e.g., dealkylated piperidines) and adjust purification protocols (e.g., gradient HPLC) .

- Reproducibility checks : Validate moisture-sensitive steps (e.g., Grignard additions) by standardizing anhydrous solvent distillation methods .

Q. What assays are recommended to evaluate its antimicrobial or anticancer potential?

- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC endpoint: 0.5–128 µg/mL) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression (GraphPad Prism) .

- Mechanistic probes : Conduct ROS detection (DCFH-DA fluorescence) and apoptosis assays (Annexin V/PI staining) to identify cell death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.